N-benzyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-benzyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a methoxy group, and a tetrazole ring attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc salts or iodine.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the Methoxy Group: The methoxy group can be added via methylation of a hydroxyl group using methyl iodide and a base.
Formation of the Benzenesulfonamide Core:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Scientific Research Applications
N-benzyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules . This interaction can lead to inhibition of enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-4-methoxy-3-tetrazol-1-yl-benzenesulfonamide
- N-benzyl-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide
Uniqueness
N-benzyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the methoxy group contributes to its electronic properties .
Properties
Molecular Formula |
C15H15N5O3S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O3S/c1-23-15-8-7-13(9-14(15)20-11-16-18-19-20)24(21,22)17-10-12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3 |
InChI Key |
LDVBNWYIXNICIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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